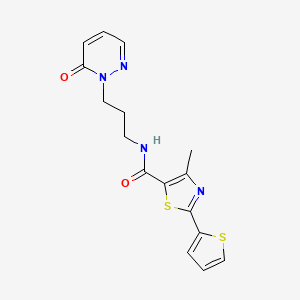

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide

Description

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a propyl chain terminating in a 6-oxopyridazinyl moiety.

Properties

IUPAC Name |

4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-11-14(24-16(19-11)12-5-3-10-23-12)15(22)17-7-4-9-20-13(21)6-2-8-18-20/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNHELJKCNODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves multi-step organic reactions.

Thiazole Ring Formation: : The thiazole ring can be synthesized using a condensation reaction between thiourea and an α-halo ketone. This provides the foundational thiazole ring.

Pyridazine Group Introduction: : The pyridazine ring is generally introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds.

Attachment of the Thiophene Moiety: : The thiophene group can be attached via a cross-coupling reaction such as Suzuki or Stille coupling, employing palladium catalysts under mild conditions to preserve the integrity of the thiazole and pyridazine rings.

Final Coupling Reaction: : The last step involves the coupling of the thiazole and pyridazine-thiophene intermediates through amidation, utilizing coupling reagents like EDCI or DCC to form the final product under anhydrous conditions.

Industrial Production Methods

In industrial settings, these reactions are often scaled up using automated reactors with precise control over temperature, pressure, and pH. Continuous flow reactors and microwave-assisted synthesis have also been adopted to enhance reaction yields and reduce processing times.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation and Reduction: : The thiazole and thiophene rings are susceptible to oxidation, forming sulfoxides and sulfones.

Substitution Reactions: : Electrophilic substitution reactions can occur at the thiazole and thiophene rings due to the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or potassium permanganate under acidic or neutral conditions.

Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: : Halogenation using bromine or chlorine in the presence of Lewis acids.

Major Products

The oxidation products include sulfoxides and sulfones, while substitution reactions can yield halogenated derivatives at specific positions on the thiazole or thiophene rings.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: : Functions as a probe to study enzyme activities and receptor binding due to its ability to interact with biological macromolecules.

Medicine: : Potential lead compound in drug discovery, especially for developing anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry: : Utilized in the production of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

Molecular Targets and Pathways

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide exerts its effects by interacting with various molecular targets. The thiazole and pyridazine rings enable it to bind to specific enzymes and receptors. It may inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The thiophene group enhances its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Target Compound: Features a thiazole ring, which is aromatic and planar, enabling π-π stacking interactions. The 6-oxopyridazinyl group introduces a hydrogen-bond acceptor/donor system.

- Compounds : Include tetrahydronaphthalene (e.g., compound d) or benzenesulfonate cores (e.g., compound e), which lack the thiazole’s electronic properties but share propyl/thiophene substituents.

- Compound (5a) : Contains a saturated thiazolidine ring instead of thiazole, reducing aromaticity but enhancing conformational flexibility .

- Compound (6d) : Utilizes a pyrazole-thiadiazine hybrid core, offering distinct electronic and steric profiles compared to thiazole .

Table 1: Core Structure Comparison

Substituent Analysis

- Thiophen-2-yl Group : Present in the target compound and compounds (d, e, f). This group enhances lipophilicity and may facilitate hydrophobic interactions in biological systems .

- Carboxamide Linkage : The target’s carboxamide is analogous to ’s N-[3-(1H-6-nitroindazol-1-yl)-propyl] carboxamide, though the latter includes a nitroindazole group, which introduces strong electron-withdrawing effects .

- Propyl Chain Modifications : The target’s propyl chain terminates in 6-oxopyridazinyl, whereas compounds feature propyl/ethyl chains with amine oxides or sulfonates, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points : ’s compound (5a) melts at 162–163°C, while ’s 6d has a higher yield but unspecified melting point. The target’s melting point is likely influenced by its rigid thiazole core and polar carboxamide .

- IR Spectral Data : ’s C=O stretch at 1666 cm⁻¹ aligns with the target’s carboxamide, though the 6-oxopyridazinyl group may introduce additional peaks near 1700 cm⁻¹ .

Biological Activity

4-Methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes thiazole and pyridazine rings, which are known to enhance biological interactions.

The molecular structure of the compound is characterized by the following features:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

- CAS Number : 1021120-39-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antifungal and anticancer applications. The presence of thiazole and pyridazine moieties plays a crucial role in its pharmacological effectiveness, aiding in interactions with various biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar structural characteristics. For instance, derivatives of thiazoles have shown strong cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.4 | Inhibition of cell proliferation |

| Lipid-like thiazole derivatives | HT-1080 | 12.3 | Induction of apoptosis |

| 1,3-Thiazole derivatives | MG-22A | 10.5 | Inhibition of thymidylate synthase |

Case Study: Cytotoxicity Evaluation

In vitro studies involving various human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-1080 (fibrosarcoma) revealed that the compound significantly reduces cell viability at concentrations ranging from 10 to 50 µM. The observed effects were attributed to apoptosis induction and cell cycle arrest, demonstrating the compound's potential as a therapeutic agent.

Antifungal Activity

The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. Its effectiveness against specific fungal strains has been highlighted in recent studies:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

These results suggest that the compound can inhibit fungal growth effectively, potentially offering a new avenue for antifungal therapy.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as thymidylate synthase.

- Receptor Interaction : It likely interacts with various receptors that play roles in cellular signaling pathways, leading to altered cell behavior.

- Induction of Apoptosis : The compound appears to induce programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the key synthetic strategies for constructing the thiazole-5-carboxamide core in this compound?

The thiazole ring is typically synthesized via the Hantzsch thiazole reaction, combining α-haloketones with thioamides. For the 5-carboxamide substituent, coupling reactions using carbodiimide-based reagents (e.g., EDCI or HATU) are common. For example, details coupling 3,4,5-trimethoxybenzoic acid derivatives with amine intermediates to form carboxamide linkages. Thiophene and pyridazinone moieties are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, as seen in analogous syntheses (e.g., ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions (e.g., thiophen-2-yl vs. 3-yl substitution) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and pyridazinone (N-H bend ~1550 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and crystal packing (using SHELX software for refinement) .

Advanced Research Questions

Q. How can coupling efficiency between the pyridazinone and thiazole-carboxamide be optimized?

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling of aryl halides .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like K₂CO₃ improve reaction rates .

- Temperature Control : Elevated temperatures (80–100°C) are often required for amide bond formation but may necessitate inert atmospheres to prevent oxidation .

- Yield Challenges : Low yields (e.g., 3–6% in ) may arise from steric hindrance; microwave-assisted synthesis can reduce reaction times and improve efficiency .

Q. How can researchers address discrepancies between NMR and X-ray crystallography data?

- Dynamic Effects in Solution : Flexible propyl linker groups may cause conformational variability in NMR, whereas X-ray captures a static solid-state structure .

- Computational Modeling : DFT calculations (e.g., using Gaussian) can reconcile observed NMR shifts with crystallographic data by simulating solution-phase conformers .

- Crystal Packing Forces : Non-covalent interactions (e.g., hydrogen bonding in pyridazinone) may distort bond angles in X-ray vs. solution .

Q. What methodologies are used to analyze potential biological targets of this compound?

- Molecular Docking : Software like AutoDock Vina predicts binding affinity to enzymes (e.g., kinases) based on thiazole and pyridazinone pharmacophores .

- SAR Studies : Modifying the thiophene or pyridazinone substituents (e.g., fluorination in ) can elucidate structure-activity relationships .

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines identifies lead candidates for further optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity and NMR data?

- Impurity Profiling : Co-eluting impurities in HPLC (e.g., diastereomers) may not resolve, while NMR detects all species in solution. LC-MS hyphenation can clarify .

- Solvent Artifacts : Residual DMSO in NMR samples may obscure peaks; lyophilization or deuterated solvent exchange is critical .

Methodological Tables

Q. Table 1: Representative Synthetic Yields for Analogous Compounds

Q. Table 2: Key Spectroscopic Data Ranges

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Thiazole C-H | 7.8–8.2 (s, 1H) | 150–155 | N/A |

| Thiophen-2-yl C-H | 7.1–7.3 (m, 2H) | 125–130 | 3100 (C-H stretch) |

| Carboxamide C=O | N/A | 165–170 | 1640–1680 |

| Pyridazinone N-H | 10.5–11.0 (br, 1H) | N/A | 1540–1560 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.